molecular formula C21H19N3O B11155659 N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide

Cat. No.: B11155659
M. Wt: 329.4 g/mol
InChI Key: QXLGZJHZHMNCNN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide is a complex organic compound that features both an indole and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide typically involves the coupling of tryptamine with a quinoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the quinoline derivative and the amine group of tryptamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets within cells. The indole moiety can interact with serotonin receptors, while the quinoline ring can intercalate with DNA, affecting gene expression and cellular function . These interactions can lead to various biological effects, including modulation of neurotransmitter activity and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-quinolinecarboxamide is unique due to the presence of both indole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O/c1-14-12-18(17-7-3-5-9-20(17)24-14)21(25)22-11-10-15-13-23-19-8-4-2-6-16(15)19/h2-9,12-13,23H,10-11H2,1H3,(H,22,25)

InChI Key

QXLGZJHZHMNCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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